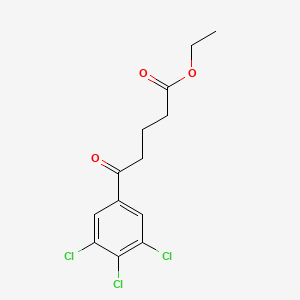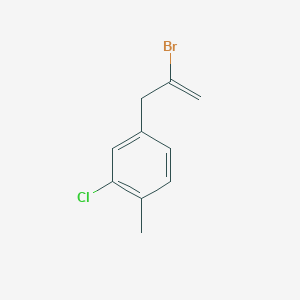
2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene
Overview
Description
4-Chloro-3-methylphenol is a potent disinfectant and antiseptic . It appears as a pinkish white crystalline solid . It is also used as a preservative in cosmetics and medicinal products for both humans and animals .
Synthesis Analysis
4-Chloro-3-methylphenol is synthesized from the monochlorination of 3-methylphenol at position 4 .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-methylphenol is C7H7ClO . The IUPAC Standard InChI is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 .Chemical Reactions Analysis
The biodegradation of 4-Chloro-3-methylphenol is done in the liver, and then excreted primarily via the kidneys or in smaller amounts through the lungs . In facultative Thauera sp. strain DO, 4-Chloro-3-methylphenol was degraded aerobically either by dehalogenation followed by catechol degradation pathway, or methyl oxidation to 4-chlorobenzoate .Physical And Chemical Properties Analysis
4-Chloro-3-methylphenol has a molecular weight of 142.583 . It has a melting point of 55.55 °C and a boiling point of 235 °C . It is soluble in water at a concentration of 3.8 g/L at 20 °C .Scientific Research Applications
Gas Separations using Ionic Liquid Membranes
Ionic Liquid Membranes for CO2 Separation : A study by Scovazzo (2009) discusses the use of ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4. This research is pertinent due to the interest in improving separation technologies for environmental and industrial applications. The analysis suggests benchmarks for SILM performance and proposes directions for future research, including the development of new room temperature ionic liquids (RTILs) for enhanced separation efficiency (Scovazzo, 2009).
Sorption of Herbicides to Soil and Minerals
Herbicide Sorption Experiments : Werner et al. (2012) review experiments related to the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. The study compiles soil-water distribution coefficients and investigates how sorption of 2,4-D can be affected by soil parameters such as pH and organic carbon content. This research highlights the environmental behavior of herbicides and their potential impact on soil and water quality (Werner, Garratt, & Pigott, 2012).
Amyloid Imaging in Alzheimer's Disease
Development of Amyloid Imaging Ligands : A paper by Nordberg (2007) reviews the progress in developing amyloid imaging ligands for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. This includes the study of radioligands like [18F]FDDNP and 11C-PIB, which are crucial for understanding the pathophysiological mechanisms and aiding in the early detection of Alzheimer's disease. The implications of this research for future antiamyloid therapies are also discussed (Nordberg, 2007).
Ethylene Inhibition in Plants
1-Methylcyclopropene (1-MCP) as an Ethylene Inhibitor : Blankenship and Dole (2003) review over 100 studies on the action, application, and effects of 1-methylcyclopropene (1-MCP) on ethylene inhibition in fruits, vegetables, and floriculture crops. This research contributes to understanding the role of ethylene in plant biology and offers insights into preserving product quality (Blankenship & Dole, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a phenol group, similar to 4-chloro-3-methylphenol . Phenols are often involved in various biological processes, including acting as antioxidants, enzyme inhibitors, and receptor ligands.
Mode of Action
Compounds with similar structures, such as 4-chloro-3-methylphenol, are known to interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Phenolic compounds like 4-chloro-3-methylphenol are known to interact with various biochemical pathways, often acting as inhibitors or activators of enzymes .
Pharmacokinetics
Similar compounds like p-chlorocresol are known to be excreted via the urine and feces .
Result of Action
Phenolic compounds are known to have various effects, including antioxidant activity, enzyme inhibition, and receptor binding .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of phenolic compounds .
properties
IUPAC Name |
1-chloro-4-(2-chloroprop-2-enyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIVROXVIACMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223286 | |
| Record name | 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951888-23-6 | |
| Record name | 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)
![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)
![3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314642.png)






